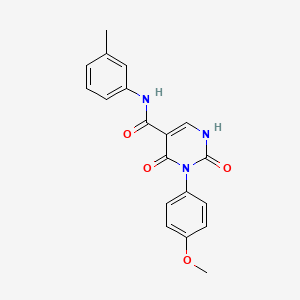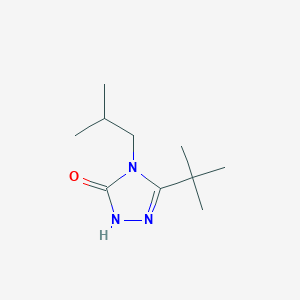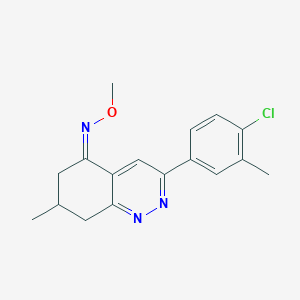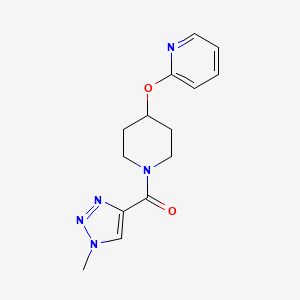
3-(4-methoxyphenyl)-N-(3-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-methoxyphenyl)-N-(3-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of methoxyphenyl and methylphenyl groups suggests that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine ring substituted with methoxyphenyl and methylphenyl groups. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. Its structure allows it to interact with specific proteins and enzymes involved in cancer cell proliferation, making it a candidate for developing new anticancer drugs .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial and fungal strains, showing significant inhibitory effects. This makes it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases .
Enzyme Inhibition Studies
This compound has been used in enzyme inhibition studies, particularly targeting enzymes like kinases and proteases. Its ability to inhibit these enzymes makes it valuable in research focused on understanding enzyme functions and developing enzyme inhibitors as therapeutic agents .
Drug Delivery Systems
Research has explored the use of this compound in drug delivery systems. Its chemical properties make it suitable for being incorporated into various delivery mechanisms, such as nanoparticles and liposomes, to enhance the delivery and efficacy of therapeutic agents.
Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(3-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-4-3-5-13(10-12)21-17(23)16-11-20-19(25)22(18(16)24)14-6-8-15(26-2)9-7-14/h3-11H,1-2H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPJYZQEAATSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2601205.png)
![5-((3,4-difluorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2601207.png)




![2-(6-Oxa-2-azaspiro[3.5]nonan-7-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2601218.png)
![1-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2601221.png)
![Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2601222.png)
![N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2601223.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2601225.png)
![7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)